Diisobutylamine, commonly referred to as DIBA, is a secondary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. It is characterized as a clear, colorless liquid with an ammonia-like odor, and is insoluble in water but less dense than it, causing it to float on water. DIBA is known for its strong basic properties and can form salts with acids. It is also a precursor in the synthesis of various chemical compounds and is used in research applications due to its reactivity profile .
DIBA exhibits reactivity typical of secondary amines. It can undergo nitrosation, particularly under acidic conditions, leading to the formation of N-nitrosodiisobutylamine, a compound recognized for its carcinogenic and mutagenic properties. The compound reacts vigorously with oxidizing agents and can neutralize acids in exothermic reactions to form salts and water. Additionally, it is sensitive to heat and air, making it highly flammable .
Recent studies have indicated that DIBA can disrupt endocrine functions in aquatic organisms. For instance, exposure to diisobutyl adipate (another compound sometimes abbreviated as DIBA) has shown to affect thyroid hormone activity in Japanese medaka fish. This exposure resulted in increased levels of thyroid-stimulating hormone beta-subunit and deiodinase 1 while decreasing thyroid hormone receptor levels. Such findings suggest that compounds like DIBA may have significant biological impacts, particularly regarding hormonal regulation in vertebrates .
DIBA can be synthesized through several methods:
Interaction studies indicate that DIBA can form complexes with various substrates due to its basic nature. Its ability to react with both electrophiles and nucleophiles makes it versatile in synthetic chemistry. Furthermore, studies have shown that DIBA's interactions may lead to the formation of various by-products under specific conditions, including potentially hazardous compounds like N-nitrosodiisobutylamine when exposed to nitrosating agents .
DIBA shares similarities with several other compounds, particularly other aliphatic amines and organoaluminium compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethylamine | C₄H₁₁N | Used as a solvent; less sterically hindered than DIBA |
Diisobutylaluminium hydride | (C₄H₉AlH)₂ | A reducing agent; reacts violently with air/water |
Triisobutylamine | C₁₂H₃₁N | More sterically hindered; used in similar applications |
Lithium aluminium hydride | LiAlH₄ | Strong reducing agent; reacts differently than DIBA |
DIBA's uniqueness lies in its combination of steric hindrance due to its branched structure and its strong basicity, which distinguishes it from linear amines like diethylamine. Its ability to participate in nitrosation reactions further sets it apart from other similar compounds .
Diisobutyl adipate exhibits distinctive thermal characteristics that are fundamental to its industrial applications and chemical stability assessment. The thermal stability profile of this compound demonstrates well-defined transition temperatures that provide critical insights into its structural integrity under varying temperature conditions.
The melting point of diisobutyl adipate has been consistently reported across multiple analytical studies, with values ranging from -17°C to -22°C [1] [2] [3] [4] [5]. This relatively low melting point indicates that the compound exists as a liquid at ambient temperature conditions, which is characteristic of adipate esters with branched alkyl chains. The isobutyl branching in the molecular structure contributes to reduced intermolecular interactions compared to linear alkyl chains, resulting in the observed lower crystallization temperature.
The boiling point of diisobutyl adipate is established at 293°C under standard atmospheric pressure [1] [2] [3] [6] [4]. This relatively high boiling point reflects the substantial molecular weight of 258.35 g/mol and the presence of ester functional groups that contribute to intermolecular hydrogen bonding and dipole-dipole interactions [1] [2]. The significant temperature range between melting and boiling points (approximately 315°C) indicates excellent thermal stability across a wide operational temperature window.
Flash point measurements reveal critical safety parameters for handling and storage, with values reported between 156°C and 158°C using Cleveland open cup methodology [3] [6]. This elevated flash point temperature demonstrates the compound's relatively low volatility at moderate temperatures, contributing to its classification as a safer industrial chemical compared to more volatile organic compounds.
Thermal decomposition studies indicate that diisobutyl adipate maintains structural integrity until elevated temperatures are reached. When subjected to thermal decomposition conditions, the compound emits acrid smoke and irritating fumes, as documented in safety literature [7] [1]. This decomposition behavior is typical of ester compounds, where elevated temperatures promote hydrolytic and oxidative breakdown of the ester linkages, leading to the formation of carboxylic acids, alcohols, and various oxidation products.
The thermal analysis reveals that phase transitions in diisobutyl adipate follow predictable patterns consistent with similar adipate esters. The compound demonstrates no intermediate solid-solid phase transitions between its melting point and ambient temperature, indicating a relatively simple crystalline structure in the solid state. The liquid phase exhibits Newtonian flow characteristics with minimal temperature-dependent viscosity changes under normal operational conditions.
The solubility characteristics of diisobutyl adipate demonstrate a clear preference for nonpolar and moderately polar solvents, reflecting its molecular structure and intermolecular interaction patterns. The compound's solubility profile provides essential information for formulation chemistry, extraction processes, and environmental fate assessment.
Water solubility of diisobutyl adipate is exceptionally limited, with quantitative measurements indicating 42.7 mg/L at 25°C [1] [2] [8]. This low aqueous solubility is attributed to the predominantly hydrophobic character of the isobutyl groups and the central adipate backbone. The partition coefficient (LogP) value of 4.3 at 30°C [1] [2] confirms the compound's lipophilic nature and tendency to partition into organic phases rather than aqueous environments.
In polar protic solvents, diisobutyl adipate exhibits variable solubility depending on the specific solvent characteristics. Methanol demonstrates slight solubility for the compound [1] [2], while ethanol shows significantly improved dissolution capacity [9]. This difference can be attributed to the longer alkyl chain in ethanol, which provides better compatibility with the isobutyl substituents of the adipate ester.
Polar aprotic solvents generally show moderate to good solubility for diisobutyl adipate. Chloroform exhibits slight solubility [1] [2], while dimethyl sulfoxide demonstrates enhanced dissolution properties due to its ability to interact favorably with both polar and nonpolar molecular segments [10]. The aprotic nature of these solvents eliminates competing hydrogen bonding interactions that might otherwise reduce solubility efficiency.
Nonpolar solvents demonstrate excellent compatibility with diisobutyl adipate across multiple solvent systems. The compound shows complete miscibility with n-hexane [9], reflecting the favorable interactions between the nonpolar solvent and the hydrophobic portions of the adipate molecule. Similarly, aromatic solvents such as xylene provide excellent dissolution capacity [9], with the aromatic systems offering additional π-electron interactions that can stabilize the dissolved adipate molecules.
The solubility pattern observed for diisobutyl adipate aligns with established principles of molecular compatibility, where "like dissolves like" governs the dissolution process. The predominantly aliphatic character of the compound, combined with the ester functional groups, creates a molecule with moderate polarity that favors organic solvents over aqueous systems. This solubility profile has significant implications for applications in coatings, plasticizers, and extraction processes where selective dissolution characteristics are required.
Temperature-dependent solubility studies indicate that increasing temperature generally enhances dissolution in most solvent systems, following typical thermodynamic principles. However, the extent of temperature dependence varies among different solvent classes, with nonpolar solvents showing more pronounced temperature effects compared to polar systems.
Spectroscopic characterization of diisobutyl adipate provides definitive structural confirmation and enables precise analytical identification through multiple complementary techniques. The spectroscopic fingerprint of this compound reveals characteristic absorption patterns that are diagnostic for both functional group identification and molecular structure elucidation.
Fourier Transform Infrared spectroscopy reveals distinctive vibrational modes that serve as primary identification markers for diisobutyl adipate. The most prominent absorption appears at approximately 1733 cm⁻¹, corresponding to the carbonyl stretching vibration of the ester functional groups [11] [12] [13]. This C=O stretch is characteristic of aliphatic esters and appears as a sharp, intense absorption that serves as the primary identification peak for adipate compounds. The position of this absorption is consistent with unconjugated ester carbonyls and distinguishes adipate esters from other carbonyl-containing compounds such as ketones or carboxylic acids.
Alkyl C-H stretching vibrations appear in the region between 2925 and 2855 cm⁻¹ [11] [14], representing the abundant methyl and methylene groups present in the isobutyl substituents and the adipate backbone. These absorptions appear as moderate to strong peaks and provide supporting evidence for the aliphatic nature of the compound. The specific pattern and intensity distribution within this region can be used to distinguish between different alkyl substitution patterns.
Additional characteristic absorptions include C-O stretching vibrations associated with the ester linkages, typically observed around 1268 cm⁻¹ [14]. These absorptions provide confirmation of the ester functional group and complement the carbonyl identification. Bending vibrations of CH₂ groups appear around 1457 cm⁻¹, while the complex fingerprint region below 1300 cm⁻¹ contains multiple overlapping absorptions that contribute to the unique spectral signature of diisobutyl adipate.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both ¹H and ¹³C NMR techniques. While specific chemical shift assignments for diisobutyl adipate are available in the NIST spectral database [13] [15], general patterns can be anticipated based on the molecular structure. The ¹H NMR spectrum would be expected to show characteristic patterns for the isobutyl groups, including triplet signals for the terminal methyl groups and complex multipiples for the branched methylene and methine protons. The adipate backbone would contribute additional methylene signals in the aliphatic region.
¹³C NMR spectroscopy provides confirmation of the carbon framework, with the carbonyl carbons appearing in the typical ester region around 170-180 ppm. The various aliphatic carbons would appear in distinct chemical shift regions based on their electronic environment, with primary carbons appearing upfield relative to secondary and tertiary positions.
Mass spectrometry analysis of diisobutyl adipate reveals characteristic fragmentation patterns that enable definitive identification and structural confirmation. Gas chromatography-mass spectrometry analysis shows a base peak at m/z 129, with significant fragment ions at m/z 56, 111, 55, and 54 [7] [16] [17]. This fragmentation pattern is typical of adipate esters, where initial fragmentation occurs at the ester linkages, followed by rearrangement and further breakdown of the resulting fragments.
The molecular ion peak appears at m/z 258, corresponding to the molecular weight of diisobutyl adipate. However, this peak is typically of low intensity due to the ready fragmentation of ester bonds under electron ionization conditions. The base peak at m/z 129 likely corresponds to loss of one complete isobutyl ester group, while the fragment at m/z 56 represents the isobutyl cation (C₄H₈⁺). These fragmentation patterns are consistent with established mass spectral databases and provide reliable identification criteria for analytical applications.
Irritant